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molecular formula C13H12BrFN2 B8486281 5-bromo-N1-(3-fluorobenzyl)benzene-1,2-diamine

5-bromo-N1-(3-fluorobenzyl)benzene-1,2-diamine

Cat. No. B8486281
M. Wt: 295.15 g/mol
InChI Key: XFOJFPPIXYXBMU-UHFFFAOYSA-N
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Patent
US08969375B2

Procedure details

To suspension of Example 2A (700 mg, 2.153 mmol) in methanol (10 mL) was added hydrazine monohydrate (0.2 mL, 4.08 mmol) followed by 50% Raney® nickel in water (100 mg). The mixture was stirred at 50° C. for 2 hours, filtered through diatomaceous earth with dichloromethane and concentrated. Purification by flash chromatography (Isco®, Redi-Sep® column) eluting with 100% dichloromethane gave the title compound.
Quantity
700 mg
Type
reactant
Reaction Step One
Quantity
0.2 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mg
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][C:5]([N+:17]([O-])=O)=[C:6]([CH:16]=1)[NH:7][CH2:8][C:9]1[CH:14]=[CH:13][CH:12]=[C:11]([F:15])[CH:10]=1.O.NN>CO.O.[Ni]>[Br:1][C:2]1[CH:16]=[C:6]([NH:7][CH2:8][C:9]2[CH:14]=[CH:13][CH:12]=[C:11]([F:15])[CH:10]=2)[C:5]([NH2:17])=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
700 mg
Type
reactant
Smiles
BrC=1C=CC(=C(NCC2=CC(=CC=C2)F)C1)[N+](=O)[O-]
Name
Quantity
0.2 mL
Type
reactant
Smiles
O.NN
Name
Quantity
10 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
100 mg
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Ni]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 50° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered through diatomaceous earth with dichloromethane
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Purification by flash chromatography (Isco®, Redi-Sep® column)
WASH
Type
WASH
Details
eluting with 100% dichloromethane

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC1=CC=C(C(=C1)NCC1=CC(=CC=C1)F)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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